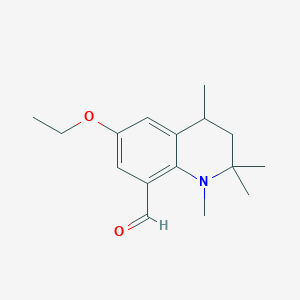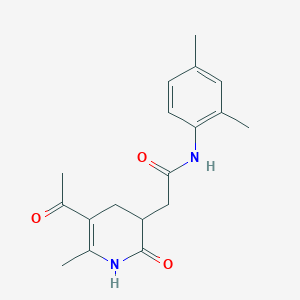
6-Ethoxy-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 8-Carbaldehído-6-etoxi-1,2,2,4-tetrametil-1,2,3,4-tetrahidroquinolina es un compuesto orgánico que pertenece a la clase de los derivados de quinolina. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 8-Carbaldehído-6-etoxi-1,2,2,4-tetrametil-1,2,3,4-tetrahidroquinolina normalmente implica reacciones orgánicas de varios pasos. Un método común comienza con la preparación del núcleo de quinolina, seguido de modificaciones del grupo funcional.
Formación del núcleo de quinolina: El núcleo de quinolina se puede sintetizar mediante la síntesis de Skraup, que implica la condensación de anilina con glicerol en presencia de ácido sulfúrico y un agente oxidante como el nitrobenceno.
Introducción del grupo etoxi: El grupo etoxi se puede introducir mediante una reacción de eterificación utilizando etanol y una base adecuada como el etóxido de sodio.
Metilación: Los grupos metilo se pueden agregar mediante reacciones de alquilación utilizando yoduro de metilo y una base fuerte como el carbonato de potasio.
Formación: El grupo carbaldehído se puede introducir utilizando la reacción de Vilsmeier-Haack, que implica la reacción del compuesto con DMF (dimetilformamida) y POCl₃ (oxicloruro de fósforo).
Métodos de producción industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Se pueden emplear catalizadores y sistemas automatizados para mejorar la eficiencia y reducir los costes.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo aldehído se puede reducir a un alcohol utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo etoxi puede sufrir reacciones de sustitución nucleofílica, donde puede ser reemplazado por otros nucleófilos como las aminas o los tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como las aminas en presencia de una base como el hidróxido de sodio.
Productos principales
Oxidación: Ácido 8-carboxílico-6-etoxi-1,2,2,4-tetrametil-1,2,3,4-tetrahidroquinolina.
Reducción: 8-Metanol-6-etoxi-1,2,2,4-tetrametil-1,2,3,4-tetrahidroquinolina.
Sustitución: Varios derivados de quinolina sustituidos según el nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como intermedio en la síntesis de moléculas más complejas. Su estructura única lo convierte en un valioso bloque de construcción para el desarrollo de nuevos materiales y catalizadores.
Biología
En la investigación biológica, los derivados de quinolina a menudo se estudian por su potencial como agentes antimicrobianos, antivirales y anticancerígenos. Este compuesto podría investigarse para actividades similares, dada su similitud estructural con otras quinolinas bioactivas.
Medicina
En la química medicinal, este compuesto puede servir como compuesto principal para el desarrollo de nuevos fármacos. Sus múltiples grupos funcionales permiten una amplia modificación, lo que permite el diseño de moléculas con propiedades farmacológicas mejoradas.
Industria
En el sector industrial, este compuesto podría utilizarse en la producción de colorantes, pigmentos y otros productos químicos especiales. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones en ciencia de materiales.
Mecanismo De Acción
El mecanismo de acción del 8-Carbaldehído-6-etoxi-1,2,2,4-tetrametil-1,2,3,4-tetrahidroquinolina dependería de su aplicación específica. En los sistemas biológicos, puede interactuar con enzimas o receptores, modulando su actividad. El grupo aldehído podría formar enlaces covalentes con residuos nucleofílicos en las proteínas, alterando su función. Los grupos etoxi y metilo pueden influir en la lipofilia y la permeabilidad de la membrana del compuesto, afectando su distribución y actividad dentro de las células.
Comparación Con Compuestos Similares
Compuestos similares
8-Carbaldehído-6-metoxi-1,2,2,4-tetrametil-1,2,3,4-tetrahidroquinolina: Estructura similar pero con un grupo metoxi en lugar de un grupo etoxi.
8-Metanol-6-etoxi-1,2,2,4-tetrametil-1,2,3,4-tetrahidroquinolina: Estructura similar pero con un grupo hidroxilo en lugar de un grupo aldehído.
Singularidad
El 8-Carbaldehído-6-etoxi-1,2,2,4-tetrametil-1,2,3,4-tetrahidroquinolina es único debido a su combinación específica de grupos funcionales, que confieren una reactividad química distinta y una posible actividad biológica. La presencia del grupo etoxi puede mejorar su solubilidad en disolventes orgánicos, mientras que el grupo aldehído proporciona un sitio reactivo para futuras modificaciones químicas.
La versatilidad de este compuesto lo convierte en un tema valioso para la investigación y el desarrollo en varios campos científicos.
Propiedades
Fórmula molecular |
C16H23NO2 |
|---|---|
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
6-ethoxy-1,2,2,4-tetramethyl-3,4-dihydroquinoline-8-carbaldehyde |
InChI |
InChI=1S/C16H23NO2/c1-6-19-13-7-12(10-18)15-14(8-13)11(2)9-16(3,4)17(15)5/h7-8,10-11H,6,9H2,1-5H3 |
Clave InChI |
HSQAZNHDTOAMRE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C2C(=C1)C(CC(N2C)(C)C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)phenyl propanoate](/img/structure/B11048804.png)
![Ethyl 4-{[(4-benzyl-1,4-diazepan-1-yl)carbonothioyl]amino}benzoate](/img/structure/B11048809.png)

![3-(3,5-Dichlorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048836.png)
![methyl 2-[({[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11048843.png)
![4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048853.png)
![6-(2,5-Difluorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048861.png)

![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)-2-phenylacetamide](/img/structure/B11048868.png)
![4,14,16-trimethyl-7-(4-methylphenyl)-10-propyl-1,4,6,10,12,14,16-heptazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),11,13(18)-triene-5,9,15,17-tetrone](/img/structure/B11048872.png)
![ethyl 2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B11048877.png)
![(1E)-1-[2-(2,4-dinitrophenyl)hydrazinylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048878.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11048879.png)
![3-tert-butyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B11048881.png)
